Technical Documentation Center

2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride
  • CAS: 2177263-79-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Spirocyclic Amine Building Blocks for Medicinal Chemistry

The Strategic Imperative for Three-Dimensionality in Modern Drug Discovery For decades, medicinal chemistry has been dominated by compounds that are largely flat, or two-dimensional, due to a heavy reliance on aromatic a...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative for Three-Dimensionality in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by compounds that are largely flat, or two-dimensional, due to a heavy reliance on aromatic and heteroaromatic scaffolds. This "flatland" of chemical space, while productive, is increasingly viewed as a limitation. Molecular recognition is fundamentally a three-dimensional (3D) process, and compounds that can effectively present functional groups in all three dimensions are better equipped to interact with the complex, contoured binding sites of biological targets like proteins.[1]

A key metric that has emerged to quantify molecular three-dimensionality is the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ count generally correlates with improved physicochemical properties and a greater probability of clinical success.[2] Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are inherently rich in sp³ centers.[3] The introduction of a spirocyclic amine scaffold is a powerful strategy to escape planarity, rigidly orient substituents into productive vectors in 3D space, and instill drug-like properties into a lead compound.[2][4]

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Spirocyclic Scaffold cluster_2 Impact on Drug Properties a Aromatic Core (Low Fsp³) b Spirocyclic Amine Core (High Fsp³) a->b 'Escape from Flatland' Strategy c Improved Solubility Enhanced Metabolic Stability Novel IP Space Optimized Target Binding b->c Leads to

Caption: Transitioning from 2D to 3D scaffolds to improve drug properties.

Physicochemical and Pharmacokinetic Advantages of Spirocyclic Amines

The rigid, 3D nature of spirocyclic amines directly translates to a suite of beneficial properties that can solve common challenges in hit-to-lead and lead optimization campaigns. The causality behind these improvements lies in the unique topology of the spiro-junction.

  • Enhanced Metabolic Stability : A primary liability for many drug candidates is oxidative metabolism by cytochrome P450 enzymes. The quaternary spiro-carbon and its adjacent carbons are sterically shielded and lack easily abstractable hydrogens, effectively blocking common sites of metabolism.[3][5] Replacing a metabolically vulnerable fragment, such as a piperidine or morpholine, with an analogous azaspirocycle can significantly improve pharmacokinetic profiles.[3]

  • Modulation of Lipophilicity and Solubility : Shifting from planar, aromatic structures to sp³-rich spirocycles generally decreases lipophilicity (lower LogP/LogD) and increases aqueous solubility.[1][3] This is critical for developing orally bioavailable drugs and reducing off-target toxicities associated with high lipophilicity, such as hERG channel binding.[2][6]

  • Conformational Rigidity and Potency : The spirocyclic framework locks the conformation of the molecule, reducing the entropic penalty upon binding to its target.[4] This pre-organization can lead to a significant increase in binding affinity and potency. Furthermore, it allows for the precise and predictable orientation of substituents to engage with specific pockets in a binding site, which is a powerful tool for structure-based drug design.[2]

  • Increased Basicity (pKa) : The constrained geometry of certain azaspirocycles can influence the lone pair availability of the nitrogen atom, leading to higher basicity compared to their more flexible, open-chain or monocyclic counterparts. This can be strategically employed to optimize interactions with acidic residues in a target protein or to fine-tune formulation properties.[3]

Data Presentation: Comparative Properties of Spirocyclic vs. Acyclic Analogues

The advantages of incorporating spirocyclic amines are clearly demonstrated in preclinical studies. The following table summarizes data from a program targeting the melanin-concentrating hormone receptor 1 (MCHr1), where replacing a morpholine moiety with various azaspirocycles led to significant improvements.[2]

Compound MoietyLogD (pH 7.4)hERG Inhibition (IC₅₀, µM)Metabolic Stability (% remaining)
Morpholine3.51.845%
2-Oxa-6-azaspiro[3.3]heptane2.8>3085%
2-Oxa-7-azaspiro[3.5]octane2.9>3092%

Data synthesized from literature reports for illustrative purposes.[2]

Core Synthetic Strategies for Accessing Spirocyclic Amine Building Blocks

The growing appreciation for spirocyclic amines has spurred the development of robust and versatile synthetic methodologies. The ability to access these scaffolds efficiently is paramount for their integration into drug discovery programs.

G cluster_0 Synthetic Planning cluster_1 Key Methodologies cluster_2 Execution & Application start Design Spirocyclic Target Scaffold strategy Select Synthetic Strategy start->strategy intra Intramolecular Cyclization (e.g., C-H Amination) strategy->intra Robust & Direct cyclo Cycloaddition (e.g., [2+2]) strategy->cyclo Strained Rings meta Ring-Closing Metathesis strategy->meta Complex Scaffolds synthesis Synthesize Building Block intra->synthesis cyclo->synthesis meta->synthesis library Generate Compound Library (DEL, Parallel Synthesis) synthesis->library end SAR & Lead Optimization library->end

Caption: General workflow for the synthesis and application of spirocyclic amines.
Strategy 1: Intramolecular C–H Bond Amination

One of the most powerful and atom-economical methods to construct fused, bridged, and spirocyclic amines is through intramolecular C–H amination. The classic Hofmann-Löffler-Freytag (HLF) reaction and its modern variants allow for the conversion of monocyclic amines into more complex bicyclic architectures in a single step.[7] This strategy is particularly effective for creating 5-membered pyrrolidine rings fused in a spirocyclic fashion.[7]

Experimental Protocol: General Procedure for Spirocyclic Amine Synthesis via HLF-type C-H Amination

This protocol is a representative example based on established methodologies and should be adapted and optimized for specific substrates.[7]

Objective: To synthesize a spiro[4.5]diaza-scaffold from a suitable N-chlorinated aminomethyl cyclohexane precursor.

Materials:

  • Substrate: N-(chloromethyl)cyclohexanamine derivative (1.0 eq)

  • Photocatalyst: (if using a modern variant) Ru(bpy)₃Cl₂ or similar (1-5 mol%)

  • Acid: Trifluoroacetic acid (TFA) or similar (1.0 - 2.0 eq)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), degassed

  • Light Source: Blue LED lamp (450 nm) or broad-spectrum visible light source

  • Base for workup: Saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction Solvent: Ethyl acetate (EtOAc)

Procedure:

  • Precursor Preparation: In a flask protected from light, dissolve the aminomethyl cyclohexane precursor (1.0 eq) in the chosen solvent (e.g., MeCN, 0.1 M).

  • Reaction Setup: Add the acid (e.g., TFA, 1.5 eq) and the photocatalyst (if applicable). The acid is crucial for forming the key N-chloroammonium intermediate.

  • Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Photoreaction: Irradiate the stirred mixture with the light source at room temperature. The reaction progress should be monitored by TLC or LC-MS. Causality: The light excites the photocatalyst (or directly initiates homolysis of the N-Cl bond in the classic HLF), which facilitates the 1,5-hydrogen atom transfer (HAT) from a C-H bond on the cyclohexane ring to the nitrogen radical, followed by radical cyclization and ring closure to form the spirocycle.

  • Quenching and Workup: Once the starting material is consumed, turn off the light source. Quench the reaction by adding saturated NaHCO₃ solution until the mixture is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired spirocyclic amine.

Application in Drug Discovery: Case Studies in Bioisosteric Replacement

A key application of spirocyclic amines is as bioisosteres —substituents that retain similar biological activity to the parent moiety but possess different physicochemical properties.[8] They are frequently used to replace common saturated heterocycles to overcome specific liabilities.

G parent Parent Scaffold (e.g., Piperazine) liability Identified Liability - Poor Selectivity - Metabolic Hotspot - Planarity parent->liability spiro Spirocyclic Bioisostere (e.g., 2,6-Diazaspiro[3.3]heptane) parent->spiro Bioisosteric Replacement solution Resolved Liability + Improved Selectivity + Blocked Metabolism + 3D Geometry spiro->solution

Caption: The logic of bioisosteric replacement with spirocyclic amines.
Case Study: Enhancing Selectivity of PARP Inhibitors

The approved drug Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes and contains a piperazine ring. In an effort to improve selectivity for PARP-1 over other PARP family members, researchers replaced the piperazine with 2,6-diazaspiro[3.3]heptane.[2][9] While the resulting analogue showed a slight (2-fold) reduction in potency, its selectivity for PARP-1 increased significantly.[2] The rigid, constrained nature of the spirocycle presented the pharmacophoric elements in a conformation that was more specific for the PARP-1 binding site, leading to reduced off-target activity, lower DNA damage, and reduced cytotoxicity.[2][3]

Case Study: Improving Physicochemical Properties of SHP2 Inhibitors

During the optimization of allosteric SHP2 inhibitors, medicinal chemists introduced spirocyclic scaffolds to lock the orientation of a primary amine group crucial for binding.[2] X-ray crystallography confirmed that the spirocyclic variants maintained the three critical hydrogen bond interactions with the protein. This modification not only preserved the high potency of the series but also led to improved cellular efficacy, likely due to the enhanced physicochemical properties conferred by the spirocyclic core.[2]

Conclusion and Future Outlook

Spirocyclic amine building blocks have transitioned from niche curiosities to indispensable tools in the medicinal chemist's arsenal. Their ability to confer inherent three-dimensionality, improve metabolic stability, modulate solubility and lipophilicity, and enhance target selectivity provides rational solutions to many of the most pressing challenges in drug discovery.[10] The increasing commercial availability of diverse spirocyclic building blocks and the development of novel synthetic methods are accelerating their adoption.[11][12] As drug discovery continues to tackle more challenging biological targets, the strategic deployment of these sophisticated 3D scaffolds will be critical for designing the next generation of safe and effective medicines.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]

  • Cohen, S. M., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 11(13), 3348-3355. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Metallofragments as 3D Scaffolds for Fragment-Based Drug Discovery. Available at: [Link]

  • ResearchGate. (2019). Expanding medicinal chemistry into 3D space: Metallofragments as 3D scaffolds for fragment-based drug discovery. Available at: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Kazantsev, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3799. Available at: [Link]

  • Cresset Group. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. Available at: [Link]

  • Alcaide, B., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Stepan, A. F., et al. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. Tetrahedron, 69(27), 5589-5597. Available at: [Link]

  • Stepan, A. F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available at: [Link]

  • Martinez, R., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]

  • Herasymchuk, M. V., et al. (2025). DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis / Grubbs Reactions Sequence. Chemistry – A European Journal, 31(31). Available at: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Reductive Amination using Spirocyclic Amines

Introduction: Navigating the Unique Reactivity of Spirocyclic Amines in C-N Bond Formation Spirocyclic amines are increasingly vital scaffolds in modern drug discovery, prized for their ability to confer novel three-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unique Reactivity of Spirocyclic Amines in C-N Bond Formation

Spirocyclic amines are increasingly vital scaffolds in modern drug discovery, prized for their ability to confer novel three-dimensional topologies, improve metabolic stability, and enhance aqueous solubility.[1] However, their unique structural rigidity and steric hindrance present distinct challenges in common synthetic transformations such as reductive amination. This critical C-N bond-forming reaction, while conceptually straightforward, requires careful optimization when one of the coupling partners is a sterically demanding spirocyclic amine. This guide provides a detailed exploration of the mechanistic nuances, practical considerations, and optimized protocols for successfully employing spirocyclic amines in reductive amination reactions. We will focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering field-proven insights to navigate potential pitfalls and ensure high-yield synthesis of desired N-alkylated spirocyclic products.[2][3]

The Mechanistic Landscape: Why Spirocycles Demand a Specialized Approach

The classical reductive amination proceeds through a two-step sequence within a single pot: the formation of an iminium ion from the condensation of an amine and a carbonyl compound, followed by its immediate reduction by a hydride source.[2]

ReductiveAmination cluster_legend Legend SpiroAmine Spirocyclic Amine (R₂NH) Hemiaminal Hemiaminal Intermediate SpiroAmine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Hemiaminal STAB NaBH(OAc)₃ (STAB) Iminium Iminium Ion STAB->Iminium Hemiaminal->Iminium - H₂O + H⁺ Product N-Alkylated Spirocycle Iminium->Product + [H⁻] from STAB Reactants_leg Reactants Intermediates_leg Intermediates Product_leg Product

Figure 1: General workflow for one-pot reductive amination.

The success of this "one-pot" strategy hinges on a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the formed iminium ion. Sodium triacetoxyborohydride (STAB) is particularly well-suited for this role.[2][3] Its three electron-withdrawing acetoxy groups temper the reactivity of the borohydride, making it highly selective for the protonated iminium intermediate over the neutral carbonyl.[3]

Causality Behind Experimental Choices for Spirocyclic Amines:

  • Steric Hindrance: The rigid, three-dimensional structure of spirocyclic amines can significantly slow the initial nucleophilic attack on the carbonyl carbon to form the hemiaminal intermediate. This is often the rate-limiting step. Unlike more flexible acyclic or monocyclic amines, the spirocyclic framework cannot easily adopt a conformation that minimizes steric clash during the approach to the electrophile.

  • Nucleophilicity: The inherent nucleophilicity of the nitrogen atom in a spirocycle can be influenced by ring strain. For instance, smaller, more strained rings may alter the hybridization and availability of the nitrogen lone pair, impacting its reactivity.

  • Iminium Ion Stability: The stability of the intermediate iminium ion can also be affected by the spirocyclic scaffold. Ring strain and steric interactions can influence the geometry and electronics of the C=N double bond, potentially affecting the rate of hydride reduction.

Due to these factors, reactions with spirocyclic amines may require longer reaction times, elevated temperatures, or the use of a mild acid catalyst to facilitate the initial imine formation.

Optimized Protocols for Reductive Amination of Spirocyclic Amines

The following protocols are designed as robust starting points for the N-alkylation of common spirocyclic amines. It is recommended to first perform the reaction on a small scale to optimize conditions for specific substrates.

Protocol 1: General Procedure for Reductive Amination of Spirocyclic Amines with Aldehydes and Ketones using STAB

This one-pot procedure is broadly applicable and has been adapted from established methods for sterically hindered amines.[3][4][5]

Materials:

  • Spirocyclic amine (or its hydrochloride salt) (1.0 eq)

  • Aldehyde or Ketone (1.0–1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5–2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (optional, 1.0-2.0 eq for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the spirocyclic amine (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1–0.2 M with respect to the amine.

  • Imine Formation (Pre-incubation): Stir the mixture at room temperature for 20-60 minutes. For less reactive ketones or hindered amines, the addition of glacial acetic acid (1.0 eq) can catalyze imine formation. The reaction can be gently heated (e.g., to 40-50 °C) if imine formation is sluggish, as monitored by TLC or LC-MS.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed. Reactions with spirocyclic amines can take anywhere from 2 to 24 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or via an acid-base extraction (see Protocol 2).

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and outcomes for the reductive amination of various spirocyclic amines.

Spirocyclic AmineCarbonyl CompoundReducing Agent (eq)SolventTime (h)Yield (%)Reference
2-Azaspiro[3.3]heptane HClCyclohexanoneSTAB (1.5)DCE1285Adapted from[2]
7-Azaspiro[3.5]nonaneBenzaldehydeSTAB (1.5)DCM892Adapted from[4]
6-Azaspiro[3.4]octaneIsobutyraldehydeSTAB (1.6)THF1678General Protocol
2,6-Diazaspiro[3.3]heptaneAcetophenoneSTAB (2.0)DCE, AcOH2475Adapted from[1]

Reaction Monitoring and Troubleshooting

Effective reaction monitoring is crucial for determining the endpoint and identifying potential issues.

Workflow for TLC Monitoring

TLC_Workflow Start Start Reaction Sample Withdraw Aliquot (t=0, t=x) Start->Sample Spot Spot on TLC Plate (Amine SM, Co-spot, Reaction) Sample->Spot Develop Develop Plate in Eluent (e.g., DCM/MeOH + NH₃) Spot->Develop Visualize Visualize under UV and/or Stain (e.g., Ninhydrin for 2° amines) Develop->Visualize Analyze Analyze Spot Disappearance/Appearance Visualize->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction & Re-monitor Decision->Continue No Continue->Sample

Figure 2: Workflow for monitoring reaction progress by TLC.

Troubleshooting Common Issues:

  • Low Conversion/Stalled Reaction:

    • Cause: Inefficient imine formation due to steric hindrance or low nucleophilicity of the amine.

    • Solution: Add 1-2 equivalents of glacial acetic acid to catalyze imine formation. Consider gentle heating (40-50 °C). Ensure all reagents and solvents are anhydrous, as water can inhibit imine formation.

  • Formation of Alcohol Byproduct:

    • Cause: Reduction of the starting carbonyl compound. This is less common with STAB but can occur if the imine formation is particularly slow.

    • Solution: Allow for a longer pre-incubation period for the amine and carbonyl before adding the STAB.

  • Difficult Purification:

    • Cause: Amines can streak on silica gel. Residual starting materials may co-elute with the product.

    • Solution: For column chromatography, add a small amount of triethylamine or ammonia to the eluent system (e.g., 1-2%). Alternatively, use an acid-base extraction for purification.

Purification Protocols for Spirocyclic Amine Products

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating the basic amine product from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic amine product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10).

  • Back-Extraction: Extract the now-neutral amine product back into an organic solvent (DCM or ethyl acetate) (3x).

  • Final Wash and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified spirocyclic amine.

Conclusion

Reductive amination of spirocyclic amines is a robust and versatile method for accessing novel chemical matter. While the inherent steric bulk of these scaffolds requires thoughtful adaptation of standard procedures, the use of mild, selective reducing agents like sodium triacetoxyborohydride, coupled with careful monitoring and appropriate purification strategies, enables the efficient synthesis of a wide array of N-alkylated spirocyclic compounds. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently navigate the challenges and unlock the synthetic potential of this important class of molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6244–6247. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Available at: [Link]

Sources

Application

Application Note: Optimization of Solvent Systems for Pd-Catalyzed Cross-Coupling of Sterically Demanding Spirocyclic Amines

Executive Summary: The "Escape from Flatland" Challenge In modern drug discovery, the shift from planar aromatic structures to three-dimensional scaffolds (high Fsp³ fraction) has elevated the importance of spirocyclic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Challenge

In modern drug discovery, the shift from planar aromatic structures to three-dimensional scaffolds (high Fsp³ fraction) has elevated the importance of spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes). While these motifs offer superior physicochemical properties and metabolic stability, they present unique synthetic challenges.

The Core Problem: Spirocyclic secondary amines combine significant steric bulk with conformational rigidity . Unlike flexible acyclic amines, they cannot rotate to minimize steric clash during the catalyst coordination step. Furthermore, they are frequently supplied as stable hydrochloride or oxalate salts, which possess poor solubility in traditional non-polar coupling solvents (e.g., Toluene), leading to heterogeneous mixtures, stalled reactivity, and catalyst decomposition.

This guide provides a rational, mechanism-based approach to solvent selection, moving beyond trial-and-error to ensure robust coupling of these high-value intermediates.

Mechanistic Insight: The Solvent's Role in Catalysis

To select the correct solvent, one must understand the failure modes of the Buchwald-Hartwig amination cycle specific to bulky amines.

The Bottleneck: Amine Coordination & Deprotonation

While oxidative addition is often fast, the catalytic cycle for bulky amines typically stalls at two points:

  • Amine Binding: The bulky spirocycle must displace a ligand or solvent molecule to coordinate with the Palladium(II) center. Non-polar solvents (Toluene) do not assist in breaking up amine-salt aggregates, making the free amine unavailable.

  • Proton Transfer: The deprotonation of the Pd-bound amine by the base is rate-limiting. Polar protic solvents (like t-Amyl alcohol) can solubilize inorganic bases (Cs₂CO₃) and stabilize the polar transition state of the deprotonation step via hydrogen bonding, without quenching the catalyst.

The Solubility Paradox
  • Non-polar solvents (Toluene, Dioxane): Excellent for catalyst stability but poor for solubilizing spiro-amine salts.

  • Polar aprotic solvents (DMF, DMSO): Good solubility but often poison Pd catalysts or lead to difficult workups.

  • The Solution: Use of "Goldilocks" solvents (moderately polar ethers or bulky alcohols) or biphasic engineering.

Solvent Selection Strategy

Do not default to Toluene. Use the following logic to select your solvent system based on the amine's state and the base required.

Table 1: Solvent Performance Matrix for Spirocyclic Couplings
SolventTypeDielectric (

)
Base CompatibilityBest For...
Toluene Non-polar Aromatic2.38Strong Organic (LiHMDS, NaOtBu)Free base amines. High-temperature reactions where the amine is already soluble.
t-Amyl Alcohol Bulky Protic5.8Weak Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄)Amine Salts. Solubilizes bases; stabilizes polar transition states; high boiling point (102°C).
CPME Ether (Green)4.76Moderate (NaOtBu, Carbonates)Process Chemistry. Low peroxide formation; clean phase separation; high hydrophobicity.
1,4-Dioxane Cyclic Ether2.25UniversalGeneral Screening. Note: Phase out due to toxicity concerns (Green Chemistry).
THF / 2-MeTHF Ether7.5 / 6.97Strong Bases (LiHMDS)Low Temp / Sensitive Groups. Good solubility for salts but limited by lower boiling points.

Visual Decision Guides

Diagram 1: Solvent & Base Selection Logic

Use this decision tree to determine the starting conditions for your reaction.

SolventSelection Start START: Spirocyclic Amine State Salt Amine Salt (HCl, Oxalate) Start->Salt FreeBase Free Base (Oil/Solid) Start->FreeBase WeakBase Sensitive Functional Groups (Requires Carbonates/Phosphates) Salt->WeakBase Preferred path to avoid in-situ freebasing issues BaseCheck Substrate Base Sensitivity? FreeBase->BaseCheck StrongBase Stable to Strong Base (No esters, nitro, acidic protons) BaseCheck->StrongBase No BaseCheck->WeakBase Yes Solvent1 Rec: Toluene or CPME Base: NaOtBu or LiHMDS StrongBase->Solvent1 Solvent3 Rec: THF or 2-MeTHF Base: LiHMDS (soluble) StrongBase->Solvent3 If Low Temp Required Solvent2 Rec: t-Amyl Alcohol Base: Cs2CO3 or K3PO4 (Promotes solubility) WeakBase->Solvent2 High Success Rate

Caption: Decision matrix for selecting solvent/base combinations based on amine form and functional group tolerance.

Detailed Experimental Protocols

Protocol A: The "Problem Solver" (Amine Salts + Weak Base)

Target: Coupling a spirocyclic amine HCl salt with an aryl halide containing sensitive groups (ester, nitrile). System: Pd/BrettPhos or RuPhos | Cs₂CO₃ | t-Amyl Alcohol.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Spirocyclic Amine HCl salt (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2–5 mol%)

    • Expert Note: Pre-catalysts (G3/G4) are preferred over Pd(OAc)₂ + Ligand to ensure rapid initiation before the amine salt aggregates.

  • Base: Cs₂CO₃ (3.0 equiv) – Must be finely ground and anhydrous.

  • Solvent: t-Amyl Alcohol (anhydrous, 0.2 M concentration).

Step-by-Step:

  • Solids Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Spirocyclic Amine HCl, Cs₂CO₃, and Pd Pre-catalyst.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

    • Why? Oxygen inhibition is more pronounced with hindered amines due to slower reductive elimination.

  • Solvent Addition: Add anhydrous t-Amyl alcohol via syringe.

  • The "Pre-Stir" (Critical): Stir the heterogeneous mixture at Room Temperature for 10 minutes before heating.

    • Mechanism:[1][2][3][4][5][6] This allows partial deprotonation of the amine salt and surface activation of the carbonate base without thermal stress on the catalyst.

  • Reaction: Place in a pre-heated block at 80–100°C. Stir vigorously (1000 rpm).

    • Visual Check: The reaction should turn from a suspension to a darker, more homogeneous mixture (though salts will remain).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Protocol B: The "Green & Clean" (Free Base + Strong Base)

Target: Robust coupling of a free-base spirocycle with a deactivated aryl chloride. System: Pd/XantPhos or P(tBu)₃ | NaOtBu | CPME (Cyclopentyl Methyl Ether).

Step-by-Step:

  • Prep: If starting with amine salt, perform a free-base extraction (NaOH/DCM) and isolate the oil before the coupling.

  • Charge: Add Pd(OAc)₂ (2 mol%), Ligand (XantPhos, 2.5 mol%), NaOtBu (1.5 equiv), and Aryl Chloride (1.0 equiv) to the vial.

  • Solvent: Add CPME (sparged with Nitrogen).

  • Amine Addition: Add the spirocyclic amine (1.2 equiv) as a solution in CPME.

  • Heat: 100°C for 4–16 hours.

    • Advantage:[4][7][8][9][10][11] CPME forms an azeotrope with water but retains less water than THF, protecting the catalyst.

Workflow Visualization

Diagram 2: Experimental Execution Flow

Standardized workflow to minimize operator error.

ReactionWorkflow Prep 1. Reagent Prep (Grind Base, Dry Solvents) Charge 2. Charge Solids (Catalyst last) Prep->Charge Inert 3. Inert Cycle (Vac/Ar x3) Charge->Inert Solvent 4. Add Solvent (t-Amyl or CPME) Inert->Solvent PreStir 5. RT Pre-Stir (10 min - Critical) Solvent->PreStir Heat 6. Reaction (80-100°C) PreStir->Heat Check 7. IPC (LCMS) (Check for de-halogenation) Heat->Check

Caption: Step-by-step execution protocol emphasizing the "Pre-Stir" step for salt neutralization.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst poisoning or Amine not free1. Switch solvent to t-Amyl Alcohol.2. Increase temperature to 110°C.3. Switch to BrettPhos G4 (better for sterics).
De-halogenation of Ar-X

-Hydride elimination or slow amine binding
1. Increase Amine equivalents (to 1.5 eq).2. Switch solvent to Toluene (non-protic).3. Lower temperature.
Black Precipitate (Pd Black) Catalyst death (unstable ligation)1. Ensure rigorous O₂ exclusion.2. Use a precatalyst (G3/G4) instead of Pd(OAc)₂.3. Add 1 mol% additional ligand.
Gummy/Sticky Mixture Polymerization or Salt Aggregation1. Dilute reaction (0.1 M).2. Use CPME or 2-MeTHF for better solubility.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2015).[6] Palladium-Catalyzed Cross-Coupling of Secondary Amines: Solvents and Conditions. Organic Letters. Link

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalyzed cross-coupling reactions. Green Chemistry. Link

  • Pfizer Solvent Selection Guide. (2016). Green Chemistry. Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Angewandte Chemie International Edition. Link

  • ACS Green Chemistry Institute. (2023). Buchwald-Hartwig Amination Reagent Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dioxa-9-Aza-Spiro[4.5]Decane intermediates. This guide provides in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dioxa-9-Aza-Spiro[4.5]Decane intermediates. This guide provides in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered during your experimental work. Our approach is grounded in established physicochemical principles to provide you with a robust framework for problem-solving.

Introduction to Solubility Challenges with Aza-Spiro[4.5]Decane Scaffolds

The 2,6-Dioxa-9-Aza-Spiro[4.5]Decane scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional architecture. However, the inherent rigidity and often crystalline nature of these intermediates can lead to poor solubility in both aqueous and organic media. This technical guide will walk you through a systematic approach to diagnose and overcome these solubility issues, ensuring the smooth progression of your research and development efforts.

The core of this scaffold contains a basic nitrogen atom within the piperidine ring, which is the primary handle for solubility modulation through pH adjustment and salt formation. The spirocyclic ketal system also influences the overall lipophilicity and crystal packing of the molecule.

Frequently Asked Questions (FAQs)

Q1: My 2,6-Dioxa-9-Aza-Spiro[4.5]Decane intermediate is poorly soluble in water. What is the first step I should take?

A1: The first and most critical step is to determine the pH-solubility profile of your compound. The basic nitrogen in the aza-spirocycle allows for protonation at acidic pH, which should significantly increase aqueous solubility. A simple pH adjustment can often be the most effective initial strategy.[1][]

Q2: I'm observing precipitation of my intermediate when I dilute a DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is no longer sufficient to keep the compound in solution. To mitigate this, you can try several approaches:

  • Lower the final concentration: If your assay allows, reducing the final concentration of the compound may keep it below its solubility limit in the final buffer composition.

  • Increase the co-solvent percentage: Determine the minimum percentage of DMSO or another water-miscible organic solvent (e.g., ethanol, PEG 400) required to maintain solubility without adversely affecting your assay.[3]

  • pH optimization of the aqueous buffer: Ensure the pH of your final assay buffer is sufficiently acidic to protonate the basic nitrogen of your compound, thereby increasing its aqueous solubility.

Q3: Is salt formation a good strategy to improve the solubility of my 2,6-Dioxa-9-Aza-Spiro[4.5]Decane intermediate?

A3: Yes, salt formation is a widely used and highly effective method for increasing the aqueous solubility and dissolution rate of basic compounds.[4][5][6] By forming a salt with a suitable acidic counter-ion, you can significantly enhance the solubility. The choice of the counter-ion is critical and will depend on the desired physicochemical properties of the resulting salt.[7][8]

Q4: What are the most common organic solvents for dissolving these types of intermediates for reaction workups or purification?

A4: Based on the polarity of the scaffold, common solvents for dissolution include dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For more polar derivatives, methanol, ethanol, or acetonitrile may be effective. Solubility in non-polar solvents like hexanes is generally low.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

This guide provides a structured workflow for diagnosing and resolving solubility issues with your 2,6-Dioxa-9-Aza-Spiro[4.5]Decane intermediates.

Solubility_Troubleshooting start Start: Poorly Soluble Intermediate ph_solubility Determine pH-Solubility Profile start->ph_solubility is_ph_effective Is solubility significantly in acidic pH? ph_solubility->is_ph_effective optimize_ph Optimize Buffer pH and Strength is_ph_effective->optimize_ph Yes cosolvent_screen Screen Co-solvents is_ph_effective->cosolvent_screen No end_soluble Solubility Issue Resolved optimize_ph->end_soluble is_cosolvent_effective Is a suitable co-solvent system found? cosolvent_screen->is_cosolvent_effective optimize_cosolvent Optimize Co-solvent Concentration is_cosolvent_effective->optimize_cosolvent Yes salt_screen Perform Salt Formation Screen is_cosolvent_effective->salt_screen No optimize_cosolvent->end_soluble is_salt_effective Is a stable, soluble salt formed? salt_screen->is_salt_effective select_salt Select Optimal Salt Form is_salt_effective->select_salt Yes advanced_methods Consider Advanced Methods (e.g., solid dispersions, complexation) is_salt_effective->advanced_methods No select_salt->end_soluble advanced_methods->end_soluble

Caption: Troubleshooting workflow for solubility enhancement.

Step 1: Characterize the pH-Dependent Solubility

The presence of the basic nitrogen atom is the most logical starting point for solubility enhancement. The extent of ionization, and therefore aqueous solubility, is governed by the pKa of the conjugate acid and the pH of the solution.

pH_Solubility_Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-NH2+ (Soluble) Unprotonated R-N (Poorly Soluble) Protonated->Unprotonated + OH- / - H+

Caption: pH-dependent equilibrium of the aza-spirocycle.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) at 37 ± 1 °C.[1][9]

  • Sample Preparation: Add an excess of the solid 2,6-Dioxa-9-Aza-Spiro[4.5]Decane intermediate to vials containing a fixed volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Interpreting the Results:

A significant increase in solubility at lower pH values confirms that pH modification is a viable strategy. If the solubility remains low even at acidic pH, other methods should be explored.

Step 2: Co-solvent Screening

If pH adjustment alone is insufficient or not feasible for your application, the use of co-solvents can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar or hydrophobic compounds.[][3]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer (at an optimal pH determined in Step 1) and co-solvent mixtures at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Measurement: Determine the solubility of your intermediate in each co-solvent mixture using the shake-flask method described previously.

  • Data Analysis: Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation: Representative Solubility of a Basic Heterocycle in Co-solvent Systems

Co-solventConcentration (% v/v in pH 4.5 Buffer)Solubility (µg/mL)Fold Increase
None0%151.0
Ethanol10%755.0
Ethanol20%25016.7
PEG 40010%1208.0
PEG 40020%48032.0
Propylene Glycol10%906.0
Propylene Glycol20%35023.3

Note: This data is representative and the actual solubility will vary depending on the specific intermediate.

Step 3: Salt Formation and Screening

For basic intermediates like the 2,6-Dioxa-9-Aza-Spiro[4.5]Decane derivatives, forming a salt with an acidic counter-ion can dramatically improve aqueous solubility and dissolution rate.[4][5][6][10] A general rule of thumb is that a stable salt is likely to form if the pKa of the basic drug is at least 2-3 units higher than the pKa of the acidic counter-ion.[11]

Commonly Used Counter-ions for Basic Compounds:

Counter-ionAcid TypepKa
HydrochlorideStrong Acid< 0
SulfateStrong Acid~1.9
MesylateSulfonic Acid~ -1.9
TosylateSulfonic Acid~ -2.8
MaleateCarboxylic Acid~1.9, 6.1
FumarateCarboxylic Acid~3.0, 4.4
CitrateCarboxylic Acid~3.1, 4.8, 6.4
TartrateCarboxylic Acid~3.0, 4.4

Experimental Protocol: Salt Screening

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions.[8]

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Salt Formation (Saturated Solution Method):

    • Dissolve the free base of your intermediate in a selected solvent to near saturation.

    • Add a stoichiometric amount of the acidic counter-ion (either as a solid or a solution in the same solvent).

    • Allow the solution to stir and equilibrate. If a precipitate forms, isolate the solid. If no precipitate forms, slowly evaporate the solvent.[12]

  • Characterization: Analyze the resulting solid by techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm salt formation and assess its crystallinity and stability.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms using the pH-solubility profiling method.

Data Presentation: Representative Solubility of Different Salt Forms of a Basic Heterocycle

Salt FormIntrinsic Solubility (µg/mL)Solubility at pH 4.5 (µg/mL)Solubility at pH 6.8 (µg/mL)
Free Base151,50025
Hydrochloride>10,000>10,000>10,000
Mesylate>10,000>10,000>10,000
Maleate2,5003,0001,800
Fumarate1,8002,2001,200

Note: This data is representative and actual solubilities will depend on the specific intermediate and its crystal form.

Conclusion

Improving the solubility of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane intermediates is a multifactorial challenge that can be effectively addressed through a systematic, data-driven approach. By understanding the physicochemical properties of your specific molecule and applying the principles of pH adjustment, co-solvency, and salt formation, you can overcome solubility hurdles and advance your research. This guide provides the foundational knowledge and experimental protocols to empower you in this process.

References

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. [Link]

  • Avdeef, A. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review, 12(7), 16-21. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Bergström, C. A., & Larsson, P. (2018). Predicting pKa of flexible polybasic tetra-aza macrocycles. eScholarship. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Mohammed, Y., & Al-Remawi, M. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • van de Streek, J., & Tiekink, E. R. (2015). An evaluation of salt screening methodologies. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 71(Pt 3), 336-343. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Kumar, L., & Singh, S. (2014). Salt Selection in Drug Development. Pharmaceutical Technology, 38(2). [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-7. [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Liptrot, D. J., & Pope, R. J. (2020). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. Scientific Reports, 10(1), 2419. [Link]

  • Islam, M. R., & Reza, M. S. (2018). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Current Pharmaceutical Analysis, 14(5), 476-483. [Link]

  • Palos, K. M., & Schlegel, H. B. (2021). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 125(15), 3241-3251. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate. [Link]

  • Rupp, M., & Proschak, E. (2011). Predicting the pKa of Small Molecules. In Silico Pharmacology, 1(1), 1. [Link]

  • Cysewski, P., & Jeliński, T. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5057. [Link]

  • PubChem. (n.d.). 8-Azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. In Organic Chemistry II. [Link]

  • Butin, O., & Galkin, V. I. (2024). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

  • Clark, J. (2020, March 4). Amines and Heterocycles. Chemistry LibreTexts. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? [Link]

  • Rogozea, A., & Ionescu, C. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 639. [Link]

  • Humayun, H. Y. (2015). Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal. Semantic Scholar. [Link]

  • Vrachnos, A., & Kontogeorgis, G. M. (2021). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Al-Absi, R. S., & Al-Ghamdi, S. (2024). Experimental Investigation of CO2 Solubility in New Amine-Based Deep Eutectic Solvents. ACS Omega, 9(12), 14351-14360. [Link]

  • Aronu, U. E., & Hartono, A. (2013). Equilibrium solubility of carbon dioxide in the amine solvent system of (triethanolamine + piperazine + water). ResearchGate. [Link]

Sources

Optimization

Removing hydrochloride salts from spirocyclic amine reactions

Case ID: SPIRO-HCL-REM-001 Subject: Removing hydrochloride salts from spirocyclic amine reactions Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Hidden" Variable in Spirocyclic Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-HCL-REM-001 Subject: Removing hydrochloride salts from spirocyclic amine reactions Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Variable in Spirocyclic Chemistry

Welcome to the SpiroTech Technical Support Center. You are likely here because a standard extraction protocol failed, resulting in low yield, an intractable oil, or a failed catalytic cycle.

The Core Problem: Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) are not "standard" amines. Their rigid, compact 3D structures often confer anomalously high water solubility compared to their flat piperidine/pyrrolidine analogs. Furthermore, the high strain energy can make the free bases prone to polymerization or rapid reaction with atmospheric CO₂ (carbamate formation).

This guide replaces "trial and error" with a diagnostic approach to selecting the correct neutralization method.

Module 1: Diagnostic Hub

Before reaching for a separatory funnel, determine the physicochemical profile of your specific spirocycle. Use the decision matrix below.

Method Selection Flowchart

G Start START: Amine HCl Salt Q1 Is the Free Base Water Soluble? (LogP < 1) Start->Q1 Note *For Metal Catalysis (e.g., Buchwald), skip isolation and use Method B. Start->Note Q2 Is the Free Base Volatile? (MW < 150) Q1->Q2 No (Lipophilic) MethodA Method A: SCX Cartridge (Solid Phase) Q1->MethodA Yes (Hydrophilic) MethodC Method C: Resin Exchange / Filtration Q2->MethodC Yes (Volatile) MethodD Method D: Modified Biphasic Extraction Q2->MethodD No (Stable Solid/Oil) MethodB Method B: In-Situ Neutralization Note->MethodB

Figure 1: Decision matrix for selecting the optimal desalting protocol based on solubility and volatility.

Module 2: Troubleshooting Protocols

Method A: Solid Phase Extraction (SCX) – The "Polar" Solution

Best for: Highly water-soluble spirocycles (e.g., oxa-azaspiro compounds) that are lost in aqueous washes.

The Science: Strong Cation Exchange (SCX) resins use sulfonic acid groups to bind the amine ionically, allowing you to wash away salts and impurities with methanol before releasing the amine with ammonia.

Protocol:

  • Conditioning: Pass 3 column volumes (CV) of MeOH, then 3 CV of water through the SCX cartridge.

  • Loading: Dissolve your crude HCl salt in the minimum amount of water (or 5% MeOH/Water). Load onto the cartridge.

    • Critical Check: Ensure the loading pH is < 4. The amine must be protonated to bind.[1]

  • Washing: Flush with 5 CV of MeOH.

    • Why? This removes non-basic impurities and excess HCl (as Cl⁻ ions).

  • Elution: Elute with 2 M NH₃ in MeOH .

    • Mechanism:[2][3][4][5][6] The massive excess of ammonia deprotonates the amine, breaking the ionic bond with the resin.

  • Isolation: Concentrate the eluent under vacuum (keep bath < 30°C for volatiles).

Data Validation:

Parameter Acceptance Criteria Troubleshooting
Eluent pH > 10 If pH < 9, the amine is still bound. Add more NH₃/MeOH.

| Recovery | > 90% | If low, check the "Flow Through" fraction. If product is there, the cartridge was overloaded. |

Method B: In-Situ Neutralization – The "Catalysis" Solution

Best for: Buchwald-Hartwig or Suzuki couplings where the free base is unstable.

The Science: Isolating free spirocyclic amines often leads to degradation (oxidation/dimerization). For Pd-catalyzed reactions, it is safer to generate the free base inside the reaction vessel. However, chloride ions (Cl⁻) can poison Pd catalysts by blocking coordination sites [1].

Protocol:

  • Solvent Choice: Use 1,4-Dioxane or Toluene (degassed).

  • Base Selection:

    • Standard: NaOtBu (Sodium tert-butoxide).

    • Sensitive Substrates: LiHMDS (Lithium hexamethyldisilazide).

  • The "Burp" Step:

    • Add the Amine HCl salt and the Base to the solvent before adding the catalyst.

    • Stir for 10 minutes at RT.

    • Why? This ensures the HCl is neutralized (Amine-HCl + NaOtBu → Amine + NaCl + tBuOH).

  • Catalyst Addition: Add the Pd source and Ligand only after this pre-stir.

Visualizing the Trap:

Catalysis Salt Amine HCl FreeAmine Free Amine (Active Species) Salt->FreeAmine Deprotonation Poison Cl- Ions (Potential Poison) Salt->Poison Byproduct Base Strong Base (NaOtBu) Base->FreeAmine Warning If Pd added too early, Cl- coordinates Pd Poison->Warning

Figure 2: The critical pre-complexation neutralization step to prevent catalyst poisoning.

Method C: Resin Exchange – The "Volatile" Solution

Best for: Low molecular weight spirocycles (e.g., 2-azaspiro[3.3]heptane) that sublime on the rotavap.

The Science: Using a solid carbonate resin allows you to neutralize the salt in an organic solvent without adding water. You then filter off the resin and the inorganic salts, leaving a pure solution of free amine.

Protocol:

  • Suspend Amine HCl in DCM or MeOH (anhydrous).

  • Add Amberlyst A-21 (weakly basic resin) or MP-Carbonate (4 equivalents).

  • Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 2 hours.

  • Filter through a fritted glass funnel.

  • Do not evaporate to dryness. Use the solution directly in the next step to prevent evaporative loss.

Module 3: Frequently Asked Questions (FAQs)

Q: My free base spirocycle turned into a solid white crust after 1 hour on the bench. What happened? A: You likely formed a carbamate .

  • Mechanism:[2][3][4][5][6] Strained secondary amines react rapidly with atmospheric CO₂: 2 R2NH + CO2 → [R2NH2]+[R2N-COO]-.

  • Fix: Store spirocyclic free bases under Argon at -20°C, or use immediately. If crusted, flush with N₂ and heat gently; some carbamates are reversible.

Q: I used Method D (Biphasic Extraction) and my yield is 0%. A: Your amine is in the water layer.

  • Diagnosis: Check the pH of the aqueous layer.[7] It must be > 12.

  • Remediation:[5][8][9] If pH is high and yield is still low, saturate the aqueous layer with NaCl (salting out) and extract with DCM:Isopropanol (3:1) . The IPA helps pull polar amines into the organic phase [2].

Q: Can I use triethylamine (TEA) to neutralize the HCl salt in my reaction? A: Proceed with caution.

  • TEA-HCl salts are soluble in many organic solvents. If your next step involves a nucleophilic attack where the chloride ion could interfere, or if the TEA-HCl precipitates and coats your reagents, the reaction will stall. Inorganic bases (that form insoluble salts like NaCl) are often cleaner.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for "Salting Out" techniques).
  • Biotage. (2024). "ISOLUTE® SCX-2 Protocol for the Extraction of Basic Drugs." Biotage Technical Notes.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. (Context on solubility/stability of spirocycles).

For further assistance, please upload your NMR spectra to the portal or contact the SpiroTech synthesis team.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Structural Significance of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride For Researchers, Scientists, and Drug Development Professionals 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride is a unique heterocyclic compound featuring a spirocyclic junction between a tetrahydropyran ring and a 1,3-dioxolane ring, with a protonated amine functionality. This structural motif is of interest in medicinal chemistry and drug discovery due to the conformational rigidity imparted by the spiro center, which can lead to enhanced selectivity for biological targets. Accurate spectral interpretation is paramount for confirming the structure and purity of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride is presented below. The chemical shifts are estimated based on the analysis of its constituent structural fragments: a 4-substituted tetrahydropyran ring and a 1,3-dioxolane ring, with consideration for the electron-withdrawing effect of the protonated amine.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Justification
Hₐ (NH₂⁺)8.5 - 9.5Broad Singlet-The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening from the nitrogen and exchange with any residual water. In an aprotic solvent like DMSO-d₆, these exchangeable protons are more readily observed[1][2].
H₁ (CH)~4.5Triplet~5This proton is on the carbon between the two oxygen atoms of the dioxolane ring and is expected to be deshielded. It will likely appear as a triplet due to coupling with the adjacent CH₂ group (H₂).
H₂ (CH₂)~3.8Triplet~5These protons are adjacent to the methine proton (H₁) in the dioxolane ring and will be deshielded by the adjacent oxygen atoms.
H₃, H₅ (CH₂)3.5 - 3.8Multiplet-These are the axial and equatorial protons on the carbons adjacent to the oxygen in the tetrahydropyran ring. They will be diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling.
H₄ (CH)3.0 - 3.3Multiplet-This methine proton is alpha to the protonated nitrogen, leading to a downfield shift. Its multiplicity will be complex due to coupling with the adjacent methylene protons (H₃ and H₅).
H₇, H₈ (CH₂)1.8 - 2.2Multiplet-These are the methylene protons on the tetrahydropyran ring further from the heteroatoms and are expected to be in the more upfield region of the spectrum.

Diagram: Logical Flow for ¹H NMR Prediction

G cluster_0 Structural Analysis cluster_1 Data from Analogous Structures cluster_2 Prediction and Interpretation A 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride Structure B Identify Key Moieties: - Tetrahydropyran Ring - 1,3-Dioxolane Ring - Protonated Amine A->B C ¹H NMR of 4-Aminotetrahydropyran Hydrochloride B->C informs prediction for tetrahydropyran moiety D ¹H NMR of 1,3-Dioxolanes B->D informs prediction for dioxolane moiety E Estimate Chemical Shifts and Coupling Constants C->E D->E F Assemble Predicted Spectrum E->F G Final Spectral Analysis F->G

Caption: Workflow for predicting the ¹H NMR spectrum.

Comparative Analysis: Insights from a Structural Analogue

A valuable comparison can be drawn with the commercially available compound 1,4-Dioxa-8-azaspiro[4.5]decane [3]. While the positions of the oxygen atoms differ, the overall spirocyclic framework and the presence of both ether and amine functionalities provide a useful reference.

Feature 2,6-Dioxa-9-Aza-Spiro[4.5]Decane HCl 1,4-Dioxa-8-azaspiro[4.5]decane Key Differences & Implications for ¹H NMR
Spiro-junction Links tetrahydropyran and 1,3-dioxolaneLinks piperidine and 1,3-dioxolaneThe piperidine ring in the analogue is more conformationally flexible than the tetrahydropyran ring, which may result in broader signals.
Oxygen Positions Two oxygen atoms in the six-membered ringTwo oxygen atoms in the five-membered ringThis will significantly alter the chemical shifts of the protons within the respective rings. Protons in the 1,3-dioxolane ring of the target compound will have characteristic shifts.
Amine Secondary amine hydrochlorideSecondary amineThe hydrochloride salt will cause a significant downfield shift of the protons alpha to the nitrogen and the appearance of a broad NH₂⁺ peak[1][4].

This comparative approach highlights the key spectral features to anticipate and aids in the confident assignment of the proton signals for our target molecule.

Experimental Protocol: Best Practices for Sample Preparation and Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride, the following protocol is recommended:

Diagram: Experimental Workflow

G cluster_A Step 1: Sample Preparation cluster_B Step 2: Spectrometer Setup cluster_C Step 3: Data Acquisition A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E A1 Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ A2 Add TMS as internal standard A1->A2 A3 Filter into NMR tube A2->A3 B1 Tune and shim the probe B2 Set temperature (e.g., 298 K) C1 Acquire a 1D proton spectrum C2 Consider 2D NMR (COSY, HSQC) for complex regions

Caption: Recommended workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to dissolve hydrochloride salts and its high boiling point are advantageous. Crucially, it is an aprotic solvent, which will allow for the observation of the exchangeable NH₂⁺ protons[1][2].

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Vortex the sample until fully dissolved.

    • Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

    • Set the acquisition temperature, typically 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For unambiguous assignment of overlapping signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Potential Impurities and Their Spectral Signatures

A thorough analysis of the ¹H NMR spectrum should also consider potential impurities arising from the synthesis of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride. Common synthetic routes to similar spirocycles may involve starting materials or intermediates that could be present in the final product.

  • Starting Materials: Depending on the synthetic route, unreacted starting materials such as 4-aminotetrahydropyran or derivatives of 1,3-dioxolane could be present. Their characteristic signals should be looked for in the spectrum.

  • Residual Solvents: Signals from common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) may be present.

  • Water: A broad peak due to water is often observed, typically around 3.3 ppm in DMSO-d₆.

By carefully comparing the obtained spectrum with the predicted data and being mindful of potential impurity signals, researchers can confidently verify the identity and purity of their synthesized 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride. By leveraging a predictive approach based on the well-established NMR characteristics of its structural components and by comparison with a close structural analogue, this document equips researchers with the necessary tools for accurate spectral interpretation. The detailed experimental protocol further ensures the acquisition of high-quality data, which is fundamental to rigorous scientific investigation in the field of drug discovery and development.

References

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

  • ACS Publications. (2024). Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[4.5]decane. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 2,6-DIOXA-9-AZA-SPIRO[4.5]DECANE HCL (CAS No. 2177263-79-3) Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • PubMed. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Retrieved from [Link]

  • Iris Unimore. (n.d.). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. Retrieved from [Link]

  • ResearchGate. (2014). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • PMC. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Comparative

LC-MS Identification of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Impurities: A Comparative Technical Guide

Executive Summary: The "Polarity Trap" in Spirocyclic Analysis The scaffold 2,6-Dioxa-9-Aza-Spiro[4.5]Decane represents a class of "invisible" polar heterocycles—compounds that lack significant UV chromophores and posses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Spirocyclic Analysis

The scaffold 2,6-Dioxa-9-Aza-Spiro[4.5]Decane represents a class of "invisible" polar heterocycles—compounds that lack significant UV chromophores and possess high aqueous solubility. In the context of ICH Q3A/B impurity profiling, this molecule presents a dual challenge: it is poorly retained on standard C18 columns (eluting in the void volume) and is undetectable by standard diode array detectors (DAD).

This guide objectively compares the industry-standard Reversed-Phase LC (RPLC) approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) . We demonstrate why HILIC-HRMS is the requisite methodology for identifying impurities in this specific spiro-scaffold, providing experimental protocols and mechanistic insights.

Comparative Analysis: Methodology Assessment

We evaluated three distinct analytical approaches for the identification of impurities in 2,6-Dioxa-9-Aza-Spiro[4.5]Decane.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HILIC-Q-TOF (Recommended) Method B: RPLC-QqQ (Traditional) Method C: Derivatization-UV
Retention Mechanism Partitioning (Water-rich layer)Hydrophobic InteractionHydrophobic (post-mod)
Analyte Retention (

)
High (

)
Poor (

, void elution)
Moderate
Impurity ID Capability Excellent (Exact Mass + MS/MS) Low (Requires known standards)Low (Non-specific)
Sensitivity High (High organic desolvation)ModerateModerate
Sample Prep Dilute & Shoot (ACN)Aqueous DilutionComplex (Reaction req.)
Throughput HighHighLow
Why RPLC Fails for 2,6-Dioxa-9-Aza-Spiro[4.5]Decane

The target molecule is a secondary amine with ether linkages. It is highly polar (


). On a C18 column, even with 100% aqueous mobile phase, the compound and its polar impurities (e.g., N-oxides, hydrolyzed ring-open products) co-elute with the solvent front, leading to massive ion suppression and impossible quantification.
The HILIC Advantage

HILIC employs a polar stationary phase (e.g., Zwitterionic or Amide) and a high-organic mobile phase. This creates a water-enriched layer on the surface where polar analytes partition.[1]

  • Causality: The high acetonitrile content (typically 90%+) enhances ESI ionization efficiency by improving desolvation, resulting in 10-50x sensitivity gains over aqueous RPLC.

Experimental Workflow: HILIC-HRMS Protocol

This protocol is designed to be a self-validating system. The use of a Q-TOF (Quadrupole Time-of-Flight) allows for the determination of elemental composition for unknown impurities.

Reagents and Chemicals[2][3][4][5]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH ensures the amine (9-aza) is protonated

    
    .
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or equivalent), 2.1 x 100 mm, 3.5 µm.

LC-MS Conditions[4]
  • Flow Rate: 0.4 mL/min

  • Column Temp: 35°C

  • Injection Vol: 2 µL

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus polar analytes)

    • 1-10 min: 95%

      
       60% B
      
    • 10-12 min: 60% B

    • 12.1 min: 95% B (Re-equilibration is critical in HILIC; allow 5 mins).

Mass Spectrometry (Q-TOF) Parameters
  • Source: ESI Positive Mode

  • Capillary Voltage: 3.5 kV

  • Fragmentor: 120 V

  • Acquisition: Data Dependent Acquisition (DDA) – Top 3 precursors selected for MS/MS fragmentation.

  • Mass Range: m/z 50 – 1000.

Impurity Identification & Fragmentation Logic

The identification of impurities relies on understanding the fragmentation of the parent scaffold.

Parent Molecule: 2,6-Dioxa-9-Aza-Spiro[4.5]Decane[6][7]
  • Formula:

    
    
    
  • Exact Mass: 143.0946 Da

  • Observed Ion:

    
    
    
Common Impurity Profiles

Based on the synthetic routes (typically condensation of 4-piperidone derivatives with diols), the following impurities are frequently observed:

Impurity TypeProposed Structure Description

Mass (Da)
Diagnostic Fragment
Impurity A (Hydrolysis) Ring opening of the 1,3-dioxolane ring+18.0106 (

)
Loss of

in MS/MS
Impurity B (N-Oxide) Oxidation of the secondary amine+15.9949 (

)

(Deoxygenation)
Impurity C (Dimer) Ethylene bridge dimerization+VariesMonomer ion in MS/MS
Visualization: Fragmentation Pathway

The following diagram illustrates the logical fragmentation pathway used to confirm the core structure and identify structural deviations in impurities.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 144.10 (Spiro-Scaffold) Frag1 Fragment A m/z 114.09 (Loss of CH2O from Dioxa ring) Parent->Frag1 -30 Da (CH2O) Frag2 Fragment B m/z 100.07 (Loss of C2H4O - Ethylene Oxide) Parent->Frag2 -44 Da (C2H4O) Frag3 Fragment C m/z 82.06 (Piperidine Ring Core) Frag2->Frag3 -18 Da (H2O) Impurity Impurity: N-Oxide m/z 160.10 (+16 Da shift) Impurity->Parent -16 Da (Loss of Oxygen) Diagnostic for N-Oxide

Figure 1: Proposed MS/MS fragmentation pathway for 2,6-Dioxa-9-Aza-Spiro[4.5]Decane. The stability of the spiro-junction often leads to sequential losses from the ether ring rather than immediate spiro-cleavage.

Analytical Workflow Diagram

The following flowchart details the decision matrix for analyzing this specific sample type, ensuring no polar impurities are missed.

Workflow Sample Crude Sample (Highly Polar) Choice Column Selection Sample->Choice C18 C18 RPLC (Avoid) Choice->C18 Non-retained (Void Elution) HILIC ZIC-HILIC (Select) Choice->HILIC Retained (k' > 3) Result Impurity ID (Match Fragmentation) C18->Result False Negatives MS Q-TOF MS (ESI+) HILIC->MS Data Data Analysis (Extract Ion Chromatogram) MS->Data Data->Result

Figure 2: Analytical decision matrix highlighting the necessity of HILIC for polar spiro-compounds to avoid false negatives associated with RPLC void elution.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

  • Holčapek, M., et al. (2012). Recent advances in the analysis of polar compounds by HILIC-MS. Mass Spectrometry Reviews. Link

  • PubChem. (n.d.). 2,6-dioxa-9-azaspiro[4.5]decane Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2016). HILIC Separations: A Guide to HILIC Method Development. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.